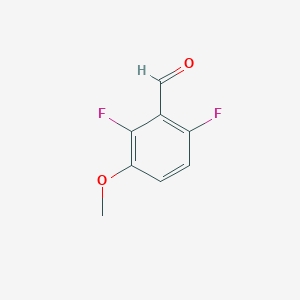

2,6-Difluoro-3-methoxybenzaldehyde

描述

Strategic Importance of Fluorinated Aromatic Aldehydes in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make fluorinated compounds highly valuable in various sectors, including pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comchemrxiv.org

Aromatic aldehydes are versatile intermediates in organic synthesis, readily undergoing a wide range of chemical transformations. The presence of fluorine atoms on the aromatic ring of these aldehydes creates a unique chemical entity. Fluorinated aromatic aldehydes serve as crucial building blocks, enabling the construction of complex molecular architectures with tailored properties. Their utility is particularly pronounced in medicinal chemistry, where the strategic placement of fluorine can lead to enhanced drug efficacy and improved pharmacokinetic profiles. sigmaaldrich.comnih.gov

The Role of 2,6-Difluoro-3-methoxybenzaldehyde as a Foundational Synthon

This compound is a trifunctional aromatic compound, featuring an aldehyde group, a methoxy (B1213986) group, and two fluorine atoms on the benzene (B151609) ring. This specific arrangement of functional groups makes it a valuable foundational synthon—a building block used to introduce a specific molecular fragment during a synthesis. The aldehyde group is a key reactive site, participating in reactions such as oxidation, reduction, and various carbon-carbon bond-forming reactions like Wittig, Grignard, and aldol (B89426) reactions.

While specific, multi-step synthetic applications starting from this compound are not extensively detailed in readily accessible literature, its utility can be inferred from the reactions of its isomers. For instance, the isomer 2,3-difluoro-6-methoxybenzaldehyde (B67421) is readily oxidized to its corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid, using reagents like potassium hydroxide (B78521) and hydrogen peroxide. google.com It is chemically reasonable to expect that this compound would undergo the same transformation to yield 2,6-Difluoro-3-methoxybenzoic acid, a compound that is itself used as a building block in further syntheses. sigmaaldrich.com The primary role of this synthon is, therefore, to provide a 2,6-difluoro-3-methoxyphenyl moiety for the construction of more complex target molecules.

Current Research Trajectories and Multidisciplinary Relevance of this compound

The research relevance of this compound stems from the established importance of fluorinated aromatic structures in various scientific disciplines. Although research explicitly citing this specific isomer is limited, the trajectories of closely related compounds highlight its potential.

In medicinal chemistry, structurally similar fluorinated benzaldehydes and their derivatives are integral to the development of novel therapeutic and diagnostic agents. For example, compounds containing the 2,6-difluorobenzoyl scaffold are investigated as potential Positron Emission Tomography (PET) agents for imaging specific biological targets like the B-Raf(V600E) oncoprotein in cancers. sigmaaldrich.comnih.gov The unique substitution pattern of this compound makes it a candidate for the synthesis of new bioactive molecules where the fluorine and methoxy groups can modulate biological activity and selectivity.

The broader field of materials science also utilizes fluorinated aromatics. The incorporation of fluorine can enhance properties such as thermal stability and chemical resistance in polymers and other advanced materials. While direct applications of this compound in this area are not yet prominent, its structure is relevant to the design of new functional materials.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | uni.lu |

| Molecular Weight | 172.13 g/mol | sigmaaldrich.com |

| CAS Number | 149949-30-4 | |

| Appearance | White to light orange powder/crystal | chemicalbook.com |

| Melting Point | 51-56 °C |

Spectroscopic Data

| Type | Data for 2,3-Difluoro-6-methoxybenzaldehyde | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH₃) | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGNXHXQFFRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344732 | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-30-4 | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2,6 Difluoro 3 Methoxybenzaldehyde and Its Functionalized Analogs

Established Synthetic Pathways to 2,6-Difluoro-3-methoxybenzaldehyde

The preparation of this compound is most effectively achieved through a regioselective formylation strategy, leveraging the principles of directed ortho-metalation (DoM). This approach offers high control over the position of the incoming formyl group, which is crucial for synthesizing the desired isomer.

The logical precursor for the synthesis is 1,3-difluoro-2-methoxybenzene . The choice of this starting material is dictated by the powerful directing effects of its substituents in ortho-lithiation reactions. The methoxy (B1213986) group is a well-established directed metalation group (DMG), capable of coordinating with organolithium reagents. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of an adjacent, or ortho, position on the aromatic ring. wikipedia.org

In the case of 1,3-difluoro-2-methoxybenzene, the methoxy group directs lithiation to the C2 position. This effect is further enhanced by the two flanking fluorine atoms, which increase the kinetic acidity of the C-H bond at this position. organic-chemistry.org The synergy between the coordinating methoxy group and the activating fluoro groups ensures that metalation occurs almost exclusively at the desired C2 position, between the two fluorine atoms.

The primary chemical transformation involves a two-step sequence:

Directed Ortho-Lithiation: The precursor, 1,3-difluoro-2-methoxybenzene, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively remove the proton at the C2 position. This generates a highly reactive aryllithium intermediate.

Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). A subsequent acidic workup hydrolyzes the resulting intermediate to afford the target aldehyde, this compound.

This synthetic approach is analogous to the high-yield synthesis of other substituted benzaldehydes, such as the preparation of [1-¹³C]-2,6-dimethoxybenzaldehyde from 1,3-dimethoxy-[2-¹³C]-benzene, which proceeds in 89% yield. whiterose.ac.uk Similarly, the synthesis of 2,3-difluoro-6-methoxybenzaldehyde (B67421) from 3,4-difluoroanisole (B48514) using LDA and DMF achieves a 95% yield, demonstrating the high efficiency of this methodology. chemicalbook.com

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of base, solvent, temperature, and reaction time.

Base Selection: While n-BuLi is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can offer enhanced selectivity and prevent potential nucleophilic attack on the aromatic ring, especially when more complex substrates are involved. uwindsor.ca

Temperature Control: The lithiation step must be conducted at very low temperatures, typically -78 °C in a dry ice/acetone bath. chemicalbook.com Maintaining this low temperature is critical to ensure the stability of the aryllithium intermediate and to prevent side reactions, such as rearrangement or decomposition.

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are required to solvate the organolithium reagent and the intermediate species without reacting with them. whiterose.ac.ukchemicalbook.com The presence of amine additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking down organolithium aggregates and increasing the basicity of the reagent. baranlab.org

Quenching: The addition of the formylating agent (DMF) should also be performed at low temperature to control the exothermic reaction. A subsequent controlled warm-up and acidic workup complete the transformation.

The table below summarizes the optimized conditions for a directed ortho-metalation/formylation reaction, based on analogous, high-yielding literature preparations.

Table 1: Optimized Reaction Conditions for Directed Ortho-Metalation and Formylation

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Precursor | 1,3-Difluoro-2-methoxybenzene | Methoxy and fluoro groups direct lithiation to C2. | wikipedia.orgorganic-chemistry.org |

| Base | n-BuLi or LDA | Strong base for efficient deprotonation. | whiterose.ac.ukchemicalbook.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, stabilizes intermediates. | whiterose.ac.ukchemicalbook.com |

| Additive | TMEDA (optional) | Accelerates lithiation by de-aggregating the base. | baranlab.org |

| Temperature | -78 °C | Ensures stability of the aryllithium intermediate. | chemicalbook.com |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Common, effective electrophilic formyl source. | whiterose.ac.ukchemicalbook.com |

| Workup | Aqueous Acid (e.g., HCl) | Hydrolyzes the intermediate to the final aldehyde. | chemicalbook.com |

Advanced Chemical Transformations Utilizing this compound as a Building Block

The aldehyde functionality of this compound makes it a versatile starting point for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular frameworks.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. nih.gov This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. fu-berlin.de

In the context of synthesizing benzosuberone (a dibenzocycloheptenone) derivatives, this compound can be reacted with a specifically designed Wittig reagent. For instance, a phosphonium ylide containing a four-carbon chain with a terminal ester or nitrile group could be employed. The Wittig reaction would form an alkene, which could then undergo a sequence of transformations, including hydrolysis, reduction, and ultimately an intramolecular Friedel-Crafts acylation, to construct the seven-membered ring characteristic of the benzosuberone core. The fluorine and methoxy substituents on the aromatic ring would be carried through the synthesis, yielding a highly functionalized final product.

The general components for such a transformation are outlined below.

Table 2: General Protocol for Wittig Reaction with this compound

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aldehyde | This compound | Electrophilic partner in the reaction. | - |

| Phosphonium Salt | (4-Carboethoxybutyl)triphenylphosphonium bromide | Precursor to the nucleophilic ylide. | fu-berlin.de |

| Base | Sodium hydride (NaH) or n-Butyllithium (n-BuLi) | Deprotonates the phosphonium salt to form the ylide. | fu-berlin.de |

| Solvent | THF or DMSO | Solvates reactants and intermediates. | nih.gov |

| Product | Substituted 1-phenylpent-1-ene derivative | Alkene precursor for subsequent cyclization. | nih.gov |

Intramolecular Friedel-Crafts acylation is a key strategy for forming cyclic ketones fused to an aromatic ring. masterorganicchemistry.com This reaction is particularly effective for constructing 5-, 6-, and 7-membered rings. masterorganicchemistry.com To build a cycloheptanone (B156872) ring onto the this compound scaffold, the aldehyde must first be elaborated into a derivative containing a carboxylic acid or acyl chloride group at the end of a suitable tether.

A potential synthetic route could begin with a Wittig reaction as described above, followed by reduction of the newly formed double bond and hydrolysis of the terminal ester to a carboxylic acid. The resulting molecule, 4-(2,6-difluoro-3-methoxyphenyl)butanoic acid, could then be subjected to intramolecular Friedel-Crafts acylation. Treatment with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), would promote the cyclization of the carboxylic acid onto the aromatic ring, forming the desired seven-membered cycloheptanone ring. masterorganicchemistry.com The regiochemistry of the cyclization would be directed by the existing substituents on the aromatic ring.

Table 3: Key Features of Intramolecular Friedel-Crafts Acylation for Ring Construction

| Feature | Description | Rationale | Reference |

|---|---|---|---|

| Substrate | Aromatic ring with an acyl group tether | The nucleophile and electrophile are in the same molecule. | masterorganicchemistry.comyoutube.com |

| Catalyst | Strong Lewis or Brønsted acids (e.g., AlCl₃, PPA, MSA) | Activates the acyl group for electrophilic attack. | masterorganicchemistry.com |

| Ring Size | 5-, 6-, and 7-membered rings are most common | Thermodynamically and kinetically favorable cyclizations. | masterorganicchemistry.com |

| Application | Synthesis of polycyclic ketones | Efficient method for building complex fused-ring systems. | youtube.com |

Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures

Exploration of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its derivatives, these reactions enable the introduction of a wide array of functional groups, leading to the generation of diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been extensively utilized. dntb.gov.ua These reactions typically involve the coupling of an organoboron reagent with an organic halide or triflate. For instance, the bromine or chlorine atoms on a functionalized benzaldehyde (B42025) can be substituted with various aryl, heteroaryl, or alkyl groups. rug.nlrsc.org The choice of ligands, such as BrettPhos and RuPhos, can be critical for achieving high yields and broad substrate scope, often with low catalyst loadings and short reaction times. rsc.org The success of these couplings is influenced by factors like the basicity and steric hindrance of the phosphine (B1218219) ligand, the palladium-to-ligand ratio, and the appropriate choice of base and solvent. researchgate.net

Recent advancements have also focused on the use of more earth-abundant 3d metals like nickel, iron, and copper as catalysts in cross-coupling reactions, offering more sustainable alternatives to palladium. mdpi.com For example, nickel-catalyzed Kumada-Corriu and Sonogashira couplings have shown promise in forming C-C bonds with organometallic reagents and terminal alkynes, respectively. mdpi.com The development of difluoroallylation methods using difluoroallylboron reagents in palladium-catalyzed reactions further expands the synthetic utility, allowing for the introduction of the valuable gem-difluoroallyl motif. nsf.gov

The table below summarizes key aspects of various cross-coupling reactions applicable to benzaldehyde derivatives.

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura | Palladium | Organoboron reagents, Aryl/Alkyl halides | Wide functional group tolerance, mild reaction conditions. dntb.gov.ua |

| Kumada-Corriu | Nickel/Palladium | Grignard reagents, Aryl/Alkyl halides | Utilizes highly reactive organometallic reagents. mdpi.com |

| Sonogashira | Palladium/Copper | Terminal alkynes, Aryl/Alkyl halides | Forms C(sp2)-C(sp) bonds, crucial for enyne synthesis. mdpi.com |

| Buchwald-Hartwig | Palladium | Amines, Aryl halides | Forms C-N bonds, important for pharmaceutical synthesis. rsc.org |

| gem-Difluoroallylation | Palladium | Difluoroallylboron reagents, Aryl halides | Introduces the difluoroallyl group. nsf.gov |

Cyclization and Annulation Strategies for Heterocyclic Scaffold Generation

The strategic placement of functional groups on the this compound core makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions. These heterocycles are often privileged scaffolds in medicinal chemistry and materials science.

Synthesis of Bicyclic Heterocycles: Hydroisoquinolines, Acridinones, and Quinazolines

2-Fluoro-3-methoxybenzaldehyde, a related compound, is utilized in the synthesis of bicyclic heterocycles like hydroisoquinolines, acridinones, and quinazolines. ossila.com For instance, hydroisoquinoline derivatives with antihypertensive properties have been synthesized from such precursors. ossila.com The synthesis of quinoline (B57606) derivatives can be achieved through a Friedländer-type synthesis, where a precursor like 2-N-phenylsulfonylaminobenzaldehyde undergoes a Wittig reaction followed by reduction and cyclization. clockss.org

The general strategies often involve the condensation of the benzaldehyde with a suitable partner containing a nucleophilic group (e.g., an amine) and a group capable of participating in a subsequent ring-closing reaction. The fluorine and methoxy substituents can influence the regioselectivity and reactivity of these cyclization reactions.

Reductive Transformations to Corresponding Benzyl (B1604629) Alcohols

The aldehyde functionality of this compound can be readily reduced to the corresponding primary alcohol, (2,6-Difluoro-3-methoxyphenyl)methanol. This transformation is a fundamental step in many multi-step synthetic sequences, as the resulting benzyl alcohol can be further functionalized.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this reduction. The choice of reagent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. The resulting benzyl alcohol can serve as a precursor for ethers, esters, or can be subjected to substitution reactions at the benzylic position.

Electrophilic Aromatic Substitution for Further Functionalization (e.g., Halogenation)

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups, although the directing effects of the existing substituents must be considered. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects determines the position of further substitution.

Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. For example, direct fluorination of benzaldehyde derivatives can lead to a mixture of fluorobenzaldehydes and benzoyl fluorides, with the product distribution depending on the nature of the ring substituents. acs.org Electron-donating groups favor the formation of fluoroarene systems. acs.org The regioselectivity of these reactions is a key consideration, and in some cases, nucleophilic aromatic substitution might be a more controlled method for introducing halogens.

Principles of Design of Experiments (DoE) in the Synthesis of this compound Derivatives

Design of Experiments (DoE) is a powerful statistical methodology used to systematically optimize chemical reactions by efficiently exploring the effects of multiple variables simultaneously. nih.govrsc.org This approach is superior to the traditional one-variable-at-a-time (OVAT) method, as it can identify interactions between variables and requires fewer experiments to map the reaction space. nih.govresearchgate.net

In the synthesis of derivatives of this compound, DoE can be applied to optimize various reaction parameters such as temperature, catalyst loading, reactant concentration, and solvent choice to maximize yield and selectivity. rsc.org For example, in a cross-coupling reaction, a DoE approach could be used to screen different ligands, bases, and solvents to find the optimal conditions for a specific substrate. researchgate.net This methodology is particularly valuable in industrial settings for process development and scale-up, ensuring robust and efficient synthetic routes. nih.gov

The table below illustrates a hypothetical DoE setup for optimizing a reaction.

| Factor | Level 1 (-) | Level 2 (+) |

| Temperature (°C) | 80 | 100 |

| Catalyst Loading (mol%) | 1 | 2 |

| Base Equivalence | 1.5 | 2.0 |

Sustainability Considerations in the Chemical Synthesis of this compound

The principles of green chemistry are increasingly important in the synthesis of fine chemicals like this compound. Sustainable practices aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One key aspect is the choice of synthetic route. For instance, developing a single-stage synthesis from readily available starting materials can be more sustainable than a multi-step process. google.com The use of catalytic methods, especially with earth-abundant metals, is preferred over stoichiometric reagents. mdpi.com Solvent selection is also crucial, with a trend towards using greener solvents or even solvent-free conditions. researchgate.netmdpi.com For example, some oxidation reactions of toluene (B28343) to benzaldehyde have been developed using water as a solvent and hydrogen peroxide as a benign oxidant. mdpi.com

Furthermore, atom economy is a significant consideration. Reactions that incorporate a high percentage of the starting material atoms into the final product are more sustainable. The development of efficient one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also contribute to a more sustainable process by reducing purification steps and solvent usage. rug.nl

Mechanistic Elucidation of Reactions Involving 2,6 Difluoro 3 Methoxybenzaldehyde

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of 2,6-difluoro-3-methoxybenzaldehyde. By measuring reaction rates and equilibrium constants, researchers can elucidate the energetic landscape of its chemical transformations.

The reactivity of substituted benzaldehydes is significantly influenced by their electronic properties. In the context of N-Heterocyclic Carbene (NHC) catalysis, the equilibrium constant for the formation of the 3-(hydroxybenzyl)azolium adduct (the Breslow intermediate) is a key parameter. A study measuring these equilibrium constants (Kexp) for various benzaldehydes with an N-mesityl-substituted triazolium precatalyst provides valuable comparative data. worktribe.com

While data for this compound is not explicitly listed, the values for related compounds offer a strong basis for prediction. For instance, the introduction of fluorine atoms at the 2- and 6-positions dramatically increases the equilibrium constant compared to unsubstituted or monosubstituted benzaldehydes. worktribe.com

Table 1: Equilibrium Constants (Kexp) for Adduct Formation between Benzaldehydes and an NHC Catalyst

| Aldehyde Substrate | Equilibrium Constant (Kexp) [M-1] | Reference |

|---|---|---|

| 2-Fluorobenzaldehyde (B47322) | 150 | worktribe.com |

| 2,6-Difluorobenzaldehyde (B1295200) | 785 | worktribe.com |

| 2-Methoxybenzaldehyde | >1 x 105 | worktribe.com |

| 2-Bromobenzaldehyde | 332 | worktribe.com |

| 4-Bromobenzaldehyde | 15 | worktribe.com |

The data clearly shows that 2,6-difluorobenzaldehyde has a significantly higher equilibrium constant for adduct formation (785 M⁻¹) compared to 2-fluorobenzaldehyde (150 M⁻¹). worktribe.com This indicates that the two ortho-fluorine substituents make the aldehyde's carbonyl carbon substantially more electrophilic, thus shifting the equilibrium towards the adduct. The 3-methoxy group in this compound would be expected to slightly reduce the electrophilicity of the carbonyl carbon through its electron-donating resonance effect, potentially leading to a slightly lower Kexp value compared to 2,6-difluorobenzaldehyde, but one that remains significantly higher than that of benzaldehydes lacking the ortho-difluoro substitution.

Stereoelectronic effects, which describe how orbital overlap influences molecular properties and reactivity, are paramount in understanding the behavior of this compound. wikipedia.orgbaranlab.org

The two fluorine atoms at the C2 and C6 positions exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. This effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is a dominant factor in its reactivity profile. rsc.org While fluorine can also exert a +M (mesomeric or resonance) effect via its lone pairs, the inductive effect is generally considered dominant, especially from the ortho position.

Identification of Reaction Intermediates and Transition States

In N-Heterocyclic Carbene (NHC) catalysis, the key reaction intermediate is the Breslow intermediate. nih.govnih.gov This species is formed after the nucleophilic attack of the carbene on the aldehyde, followed by a proton transfer. The stability of the Breslow intermediate derived from this compound would be significantly influenced by the substituents. The ortho-fluorine atoms would stabilize the negative charge that develops on the former carbonyl carbon through their inductive effects, thereby facilitating the formation of this crucial nucleophilic intermediate. Computational studies on related systems help elucidate the geometries and energies of these transient species, confirming the stabilizing role of electron-withdrawing groups. scribd.com

Catalytic Mechanisms in Transformations of this compound (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic Carbene (NHC) catalysis provides a powerful platform for transforming aldehydes into a variety of valuable products. nih.govwpmucdn.com A representative transformation is the benzoin (B196080) condensation. The catalytic cycle for this compound would proceed as follows:

Nucleophilic Attack: The NHC catalyst attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. The high electrophilicity conferred by the ortho-fluorines accelerates this step. worktribe.com

Breslow Intermediate Formation: An intramolecular proton transfer occurs, typically facilitated by a base, to generate the nucleophilic Breslow intermediate. This is often the rate-determining step.

Nucleophilic Addition: The Breslow intermediate attacks the carbonyl carbon of a second molecule of this compound.

Proton Transfer and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst for the next cycle.

The enhanced electrophilicity of this compound and the stability of the resulting intermediates make it an excellent substrate for NHC-catalyzed reactions. Studies have shown that aldehydes with electron-withdrawing groups at the ortho-position are particularly reactive in these transformations. worktribe.com

Radical Processes in Fluorinated Aldehyde Chemistry

While ionic pathways dominate many aldehyde reactions, radical processes offer alternative and complementary reactivity. Radical fluorination, for instance, involves the reaction of a carbon-centered radical with a fluorine source. wikipedia.orgacs.org In the context of this compound, radical reactions could be initiated at the aldehydic C-H bond. However, the electron-withdrawing nature of the fluorinated ring would strengthen this bond, making hydrogen atom abstraction more difficult compared to non-fluorinated analogues.

A more plausible radical pathway involves the addition of a radical species to the carbonyl double bond. acs.org Furthermore, photoredox catalysis has emerged as a mild method for generating fluorinated radicals from various precursors, which can then engage in a range of transformations. nih.govnih.gov While direct studies on radical reactions of this compound are not widely reported, the principles of radical chemistry suggest that it could participate in such processes, either as a radical precursor or as a substrate for radical addition, leading to novel fluorinated structures.

Computational Chemistry and Theoretical Investigations on 2,6 Difluoro 3 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic distribution and energy of molecules. These methods are instrumental in predicting the reactivity and stability of novel compounds.

Density Functional Theory (DFT) has become a standard tool for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. For 2,6-Difluoro-3-methoxybenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), can be employed to determine its optimized molecular geometry.

The presence of two fluorine atoms at positions 2 and 6 is expected to significantly influence the geometry and electronic properties of the benzaldehyde (B42025) ring. These electronegative atoms will withdraw electron density, affecting bond lengths and angles. The methoxy (B1213986) group at position 3, being an electron-donating group, will have an opposing electronic effect. The aldehyde group is a key functional group that will also participate in the electronic interplay.

A hypothetical optimized geometry of this compound would likely show a planar or near-planar conformation of the benzene (B151609) ring. The C-F bond lengths would be typical for fluorinated aromatic compounds. The C-O bond of the methoxy group and the C=O bond of the aldehyde group will also have characteristic lengths that can be precisely predicted by DFT.

Table 1: Predicted Molecular Geometry Parameters for this compound (Hypothetical DFT Calculations)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (aldehyde) Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-F Bond Angle | ~119° |

| C-C-O (methoxy) Bond Angle | ~120° |

| O-C-H (aldehyde) Bond Angle | ~123° |

Note: These values are estimations based on typical bond lengths and angles from DFT calculations of similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis spectra). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with experimental data.

For this compound, TD-DFT calculations would likely reveal electronic transitions primarily of a π → π* nature within the aromatic system and an n → π* transition associated with the carbonyl group of the aldehyde. The presence of the fluorine and methoxy substituents will modulate the energies of these transitions. The fluorine atoms are expected to cause a slight blue shift (shift to shorter wavelengths) of the π → π* transitions due to their electron-withdrawing nature, while the methoxy group may cause a red shift (shift to longer wavelengths).

Studies on other methoxybenzaldehyde derivatives have demonstrated the utility of TD-DFT in assigning vibrational spectra and understanding their photophysical properties. nih.gov A theoretical UV-Vis spectrum for this compound would be a valuable tool for its characterization and for understanding its photochemical behavior.

Table 2: Predicted Electronic Transitions for this compound (Hypothetical TD-DFT Calculations)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| n → π | ~320 - 340 | Low |

| π → π | ~270 - 290 | High |

| π → π* | ~230 - 250 | Moderate |

Note: These are estimated values based on TD-DFT calculations of analogous substituted benzaldehydes.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the relative stability of different conformers. youtube.com For this compound, MD simulations would be particularly useful for understanding the rotational dynamics of the methoxy and aldehyde groups.

The rotation around the C-O bond of the methoxy group and the C-C bond connecting the aldehyde group to the ring are the primary sources of conformational flexibility. While the two fluorine atoms at the ortho positions to the aldehyde and methoxy groups might impose some steric hindrance, limiting the rotational freedom, MD simulations can quantify these effects. fiveable.melibretexts.orglibretexts.org

Simulations would likely show that the aldehyde group prefers to be coplanar with the benzene ring to maximize conjugation. The methoxy group may exhibit more rotational freedom, but certain orientations will be energetically favored. By analyzing the trajectory of an MD simulation, a potential energy surface can be mapped, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are invaluable for predicting various spectroscopic signatures and molecular properties that can aid in the experimental identification and characterization of a compound.

Beyond UV-Vis spectra from TD-DFT, DFT calculations can predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies can be compared with experimental spectra to confirm the structure of the synthesized molecule. Each vibrational mode corresponds to specific atomic motions, and DFT can provide a detailed assignment of these modes. For instance, the characteristic C=O stretching frequency of the aldehyde group and the C-F stretching frequencies would be prominent features in the predicted IR spectrum.

Other molecular properties that can be calculated include the dipole moment, polarizability, and various quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile.

In Silico Approaches for Ligand Design and Target Interaction Prediction utilizing this compound Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery. nih.govijpsr.com The this compound structure represents a potential scaffold for the design of new bioactive molecules.

In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict how molecules based on this scaffold might interact with biological targets like enzymes or receptors. The fluorine atoms can be advantageous in drug design as they can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups. The methoxy group can also participate in hydrogen bonding and other interactions within a binding pocket.

A hypothetical drug discovery program could use the this compound scaffold as a starting point. By computationally modifying the aldehyde group or adding substituents to the aromatic ring, a virtual library of derivatives can be created. These derivatives can then be screened in silico against a specific biological target to identify promising candidates for synthesis and experimental testing. For example, the aldehyde functionality could be converted into other groups like an amine or an alcohol to explore different interactions with a target protein. The combination of fluorine and methoxy substituents provides a unique electronic and steric profile that could be exploited for selective binding to a target.

Advanced Research Applications and Pharmacological Explorations of 2,6 Difluoro 3 Methoxybenzaldehyde Derivatives

Utilization as a Core Intermediate in Active Pharmaceutical Ingredient (API) Discovery and Development

2,6-Difluoro-3-methoxybenzaldehyde is a versatile precursor for a variety of active pharmaceutical ingredients (APIs). The aldehyde functional group is readily amenable to a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures. Its utility as a building block is evident in its application in the synthesis of compounds aimed at treating a spectrum of diseases.

The rational design of new drugs often relies on utilizing scaffolds that provide a rigid and well-defined three-dimensional structure, which can be systematically modified to optimize interactions with a biological target. The 2,6-difluoro-3-methoxybenzoyl moiety, derived from the parent aldehyde, is a key component in this process. The fluorine atoms are particularly important; their high electronegativity can lead to favorable electrostatic interactions within a protein's binding pocket and can block metabolic attack at those positions, potentially increasing the drug's half-life.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for chemical modification to fine-tune a molecule's characteristics.

In lead optimization programs, researchers might systematically alter substituents on the phenyl ring or modify the core structure to explore the chemical space around a lead compound. For instance, in the development of inhibitors for enzymes like Tryptophan 2,3-dioxygenase (TDO2), a target in cancer immunotherapy, scaffolds are often rigidified to enhance potency. nih.gov While not directly using this compound, these studies exemplify the principles of lead optimization where such a scaffold would be valuable. The process involves creating a series of analogs to establish a clear understanding of how structural changes affect biological activity, a process known as developing a Structure-Activity Relationship (SAR). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogs

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, these studies involve synthesizing a series of analogs where specific parts of the molecule are changed, and then evaluating how these changes impact their interaction with a biological target.

To conduct SAR studies, researchers often create a "library" of chemically diverse but related compounds. Starting from this compound, such a library could be generated through various chemical reactions. For example, the aldehyde group can be converted to an amine, alcohol, or be used in condensation reactions to form larger, more complex structures. A patent describes the conversion of the closely related 2,3-difluoro-6-methoxybenzaldehyde (B67421) into 2,3-difluoro-6-methoxybenzoic acid, a step that provides a new functional group for further derivatization, enabling the creation of amides or esters for a screening library. google.com The goal is to produce a wide range of analogs to comprehensively probe the requirements for biological activity. The synthesis of a library of macamides to screen for TNF-α inhibitors is a prime example of this approach, where numerous analogs were created by modifying an initial molecular structure to explore the SAR. rsc.org

Once a library of compounds is synthesized and tested, the next step is to correlate specific structural features with their observed biological activity. For example, in a study on chitin (B13524) synthesis inhibitors, researchers synthesized various analogs with different substituents on the phenyl rings and found that the introduction of halogens (like fluorine) or small alkyl groups enhanced activity, whereas bulky groups decreased it. nih.gov Similarly, in the development of antiplasmodial agents, SAR studies revealed that the substitution pattern on an anilino structure and the size of substituents strongly influenced activity and cytotoxicity. mdpi.com For derivatives of this compound, an SAR study might reveal that the 3-methoxy group is essential for activity, or that replacing it with a different group (e.g., an ethoxy or a hydroxyl group) could enhance or diminish potency. These correlations are crucial for guiding the design of more effective and selective drug candidates.

In Vitro and In Vivo Biological Activity Investigations of this compound Derivatives

The ultimate test of a potential drug candidate lies in its biological activity, assessed through both laboratory-based (in vitro) and whole-organism (in vivo) studies.

In vitro studies are performed outside of a living organism, typically using isolated cells, proteins, or enzymes. For example, derivatives of this compound could be tested for their ability to inhibit a specific enzyme or to kill cancer cells in culture. A study on docetaxel (B913) analogs showed that 2',2'-difluoro derivatives exhibited potent cytotoxicity against various human tumor cell lines. nih.gov The table below shows example data from such a study, where IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%) are used to quantify potency.

Table 1: Example of In Vitro Cytotoxicity Data for Fluorinated Docetaxel Analogs

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Docetaxel | Human Colon Cancer (HCT116) | 3.5 |

| 2',2'-difluorodocetaxel | Human Colon Cancer (HCT116) | 1.2 |

| Docetaxel | Human Lung Cancer (A549) | 2.1 |

| 2',2'-difluorodocetaxel | Human Lung Cancer (A549) | 0.8 |

Data is illustrative based on findings that difluoro-analogs can be more potent. nih.gov

Assessment of Antimicrobial Potency and Spectrum

The antimicrobial potential of compounds derived from the 2,6-difluorobenzamide (B103285) scaffold, which is closely related to this compound, has been a significant area of research. These derivatives have shown promise as antibacterial agents, primarily by targeting the bacterial cell division protein FtsZ. mdpi.comresearchgate.net Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.

Research has demonstrated that certain 2,6-difluorobenzamide derivatives exhibit potent activity against various bacterial strains. For instance, a derivative, compound II.c (a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to a 2,6-difluorobenzamide moiety), has displayed a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against different strains of Staphylococcus aureus, including drug-resistant ones. mdpi.com Another study highlighted a lead compound that was highly effective against all staphylococcal species tested, with an average MIC of 0.12 μg/ml. researchgate.net

Furthermore, modifications to the 3-alkoxy substituent of the 2,6-difluorobenzamide scaffold have been explored to broaden the antimicrobial spectrum. For example, the introduction of hydroxylated alkyl residues at this position has led to derivatives with notable activity against Gram-negative bacteria like Klebsiella pneumoniae. nih.gov Two such molecules, TXA6101 and TXY6129 , have been shown to inhibit the FtsZ protein of both E. coli and K. pneumoniae and induce morphological changes consistent with the inhibition of cell division. nih.gov

Table 1: Antimicrobial Activity of Selected 2,6-Difluorobenzamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| II.c | Staphylococcus aureus (including resistant strains) | 0.5 - 1 | FtsZ Inhibition |

| Lead Compound 1 | Staphylococcal species (including MRSA) | 0.12 | FtsZ Inhibition |

| TXA6101 | E. coli, K. pneumoniae | Not specified | FtsZ Inhibition |

| TXY6129 | E. coli, K. pneumoniae | Not specified | FtsZ Inhibition |

Evaluation of Anti-inflammatory Modulatory Effects

While specific studies on the anti-inflammatory effects of this compound derivatives are limited, the broader class of benzaldehyde (B42025) derivatives has demonstrated significant anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses through various mechanisms.

One key mechanism is the inhibition of pro-inflammatory mediators. For instance, certain benzaldehyde derivatives have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Furthermore, these derivatives can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The anti-inflammatory effects of some benzaldehyde derivatives are also linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway. nih.gov HO-1 is an enzyme with potent anti-inflammatory properties, and its induction by these compounds contributes to the suppression of the inflammatory cascade. The inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, has also been identified as a crucial mechanism for the anti-inflammatory action of benzaldehyde derivatives. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzaldehyde Derivatives

| Compound Class | Key Inflammatory Markers Inhibited | Signalling Pathways Modulated |

|---|---|---|

| Benzaldehyde Derivatives | NO, PGE2, TNF-α, IL-1β, IL-6 | NF-κB, Nrf2/HO-1 |

| 2,5-Disubstituted-1,3,4-oxadiazole Derivatives | NO, IL-6, COX-2 | Not specified |

Investigations in Anticancer Research (e.g., enzyme inhibition, cellular pathway modulation, cell growth inhibitory effects)

Derivatives containing the fluorinated benzaldehyde motif are being actively investigated for their potential as anticancer agents. The research in this area is multifaceted, exploring enzyme inhibition, modulation of cellular pathways, and direct cytotoxic effects on cancer cells.

One approach involves the design of derivatives that inhibit specific enzymes crucial for cancer cell survival and proliferation. For example, a derivative of 2,6-difluorobenzoic acid was used to synthesize a potential inhibitor of the B-Raf(V600E) kinase, a common mutation in various cancers. nih.gov

Another strategy focuses on inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, certain fluoroquinolone derivatives, which can be synthesized from precursors related to this compound, have shown selective cytotoxicity against various cancer cell lines, including hepatocarcinoma, breast cancer, and colon cancer. These compounds have been observed to induce apoptosis and cause cell cycle arrest, suggesting their potential as therapeutic candidates.

Furthermore, studies on other related heterocyclic compounds, such as 2,5-disubstituted-1,3,4-oxadiazoles, have demonstrated significant cytotoxic activity against cancer cell lines. nih.gov The anti-cancer effects of some of these derivatives are attributed to their ability to induce apoptosis and modulate cell cycle progression. nih.gov

Table 3: Anticancer Activity of Selected Derivatives

| Compound Class | Cancer Cell Line | Activity |

|---|---|---|

| Diclofenac N-Derivatives | B16-F10, Hep-G2, HT29 | Cytotoxicity (IC50: 13-48 µg/mL) |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Not specified | Cytotoxicity |

| Fluoroquinolone Derivatives | Not specified | Apoptosis induction, Cell cycle arrest |

Receptor Binding and Agonist/Antagonist Profiling

The specific receptor binding profiles and agonist/antagonist activities of this compound derivatives are not yet extensively documented in publicly available research. However, the structural motifs present in these derivatives suggest potential interactions with various biological targets.

The development of PET tracers from related structures for imaging specific receptors, such as the CXCR3 chemokine receptor, indicates that derivatives of fluorinated benzaldehydes can be designed to bind with high affinity and selectivity to protein targets. The synthesis of a PET tracer for the CXCR3 receptor involved a derivative of a fluorinated benzaldehyde, highlighting the potential of this chemical class to produce receptor-specific ligands.

Further research is necessary to systematically evaluate the receptor binding profiles of this compound derivatives across a range of receptors to identify potential therapeutic targets and to characterize their agonist or antagonist activities.

Emerging Applications in Materials Science and Organic Optoelectronics

The unique electronic and physical properties conferred by the fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound make its derivatives attractive candidates for applications in materials science and organic optoelectronics. Aromatic compounds, in general, are fundamental building blocks for a wide range of materials, including polymers, plastics, and fibers. thermofisher.com

While specific studies on this compound derivatives in these fields are still emerging, the use of a closely related isomer, 2,6-difluoro-4-methoxybenzaldehyde, in the development of polymers and coatings has been noted. The presence of fluorine atoms can enhance properties such as chemical stability and resistance to solvents.

The field of organic optoelectronics, which utilizes organic materials in electronic and optical devices, represents another promising area for the application of these derivatives. The tunable electronic characteristics of aromatic compounds are crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be leveraged to design molecules with tailored electronic properties for these advanced applications. However, dedicated research into the synthesis and characterization of materials based on this compound derivatives is required to fully explore their potential in these cutting-edge technologies.

Radiopharmaceutical Development and Positron Emission Tomography (PET) Tracer Synthesis

The incorporation of fluorine-18, a positron-emitting radionuclide, into bioactive molecules is a key strategy in the development of tracers for Positron Emission Tomography (PET) imaging. The this compound scaffold is a valuable precursor for the synthesis of such PET tracers due to the presence of fluorine atoms that can be substituted with fluorine-18.

A notable example is the synthesis of a potential PET agent for imaging the B-Raf(V600E) mutation in cancers. nih.gov This involved the synthesis of an authentic standard, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, derived from 2,6-difluorobenzoic acid. The corresponding radiolabeled tracer, containing carbon-11, was successfully prepared, demonstrating the utility of this chemical framework in developing imaging agents for important oncological targets. nih.gov

The development of PET tracers is a critical area of research for non-invasive diagnosis and monitoring of various diseases. The ability to incorporate a positron-emitting isotope into derivatives of this compound opens up possibilities for creating novel imaging probes for a range of biological targets, including receptors, enzymes, and transporters.

Prospective Research Directions and Future Innovations in 2,6 Difluoro 3 Methoxybenzaldehyde Chemistry

Development of Novel Synthetic Methodologies and Catalytic Systems

The efficient synthesis of polysubstituted aromatic compounds like 2,6-Difluoro-3-methoxybenzaldehyde remains a key challenge in organic chemistry. While classical formylation methods exist, future research will likely focus on developing more novel, efficient, and catalytic approaches.

One potential avenue for exploration is the directed ortho-metalation of a suitable precursor, 1,3-difluoro-2-methoxybenzene. This strategy would involve the use of a directed metalation group to selectively introduce the aldehyde functionality at the desired position. However, achieving high regioselectivity in the presence of multiple activating and deactivating groups presents a significant synthetic hurdle.

The Vilsmeier-Haack reaction, a well-established method for formylating electron-rich aromatic rings, could also be adapted. worldwidejournals.commdpi.comnih.govchemmethod.com The reaction of a substituted amide with phosphorus oxychloride generates a Vilsmeier reagent, which then acts as the formylating agent. worldwidejournals.commdpi.comnih.gov The success of this reaction would depend on the nucleophilicity of the 1,3-difluoro-2-methoxybenzene ring.

Modern catalytic systems offer promising alternatives. Research into transition-metal-catalyzed C-H activation and formylation represents a frontier in synthetic chemistry. The development of a catalytic system, perhaps based on palladium or rhodium, that can selectively functionalize the C-H bond at the 1-position of 1,3-difluoro-2-methoxybenzene would be a significant advancement. Such a method would offer improved atom economy and potentially milder reaction conditions compared to traditional methods.

Furthermore, one-pot procedures that combine multiple synthetic steps without the isolation of intermediates are highly desirable for increasing efficiency. acs.org A two-step, one-pot reduction/cross-coupling procedure starting from a corresponding Weinreb amide could be a viable strategy. acs.org This would involve the initial formation of a stable aluminum hemiaminal intermediate, which protects the aldehyde functionality, followed by a cross-coupling reaction. acs.org

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Precursor | Key Reagents | Potential Advantages | Challenges |

| Directed ortho-Metalation | 1,3-Difluoro-2-methoxybenzene | Organolithium reagents, directing group | High regioselectivity | Harsh reaction conditions, functional group tolerance |

| Vilsmeier-Haack Reaction | 1,3-Difluoro-2-methoxybenzene | POCl₃, DMF | Well-established method | Requires electron-rich arene, potential for side reactions |

| Catalytic C-H Formylation | 1,3-Difluoro-2-methoxybenzene | Transition metal catalyst (e.g., Pd, Rh), formyl source | High atom economy, milder conditions | Catalyst development, regioselectivity control |

| One-Pot Reduction/Cross-Coupling | Corresponding Weinreb amide | DIBAL-H, organometallic reagent | Increased efficiency, reduced waste | Synthesis of the Weinreb amide precursor |

Identification of Undiscovered Biological Targets and Pharmacological Modalities

The unique substitution pattern of this compound suggests its potential as a scaffold for the development of novel therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy (B1213986) and aldehyde groups provide sites for further functionalization.

A promising area of investigation is the development of derivatives as enzyme inhibitors. Substituted benzaldehydes have shown inhibitory activity against various enzymes, including tyrosinase and cholinesterases. chemicalbook.comossila.com For example, benzaldehyde (B42025) itself has been shown to inhibit mushroom tyrosinase, and further substitutions can modulate this activity. chemicalbook.com Similarly, derivatives of benzaldehyde have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. ossila.comjst.go.jp The specific electronic and steric properties of this compound could lead to potent and selective inhibitors of these or other enzymes.

Furthermore, the 2,6-difluorobenzamide (B103285) scaffold, which can be synthesized from this compound, is a known inhibitor of the bacterial cell division protein FtsZ. google.comnih.gov This suggests that derivatives of the target compound could be developed as novel antibacterial agents with a mechanism of action distinct from many current antibiotics. google.comnih.gov

Future research should involve the synthesis of a library of derivatives of this compound and their screening against a wide range of biological targets. This could uncover novel pharmacological modalities and lead to the development of new treatments for a variety of diseases.

The table below outlines potential biological targets for derivatives of this compound.

| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |

| Tyrosinase | Hyperpigmentation disorders | Substituted benzaldehydes are known inhibitors. chemicalbook.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Substituted benzaldehydes have shown inhibitory activity. ossila.comjst.go.jp |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Substituted benzaldehydes have shown inhibitory activity. ossila.comjst.go.jp |

| FtsZ | Infectious Diseases (Bacterial) | 2,6-Difluorobenzamide derivatives are known inhibitors. google.comnih.gov |

| α-Amylase | Diabetes | Substituted benzimidazole (B57391) analogues have shown inhibitory activity. acs.org |

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

In the realm of drug discovery, ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential pharmacological properties of new compounds. nih.govresearchgate.netnih.govarxiv.org By generating molecular descriptors for this compound and its virtual derivatives, these models can predict their bioactivity against various targets, their absorption, distribution, metabolism, and excretion (ADME) properties, and their potential toxicity. This in silico screening can prioritize the synthesis of the most promising candidates, leading to a more efficient and focused drug discovery process.

The integration of AI and ML in the study of this compound can be summarized in the following key areas:

Retrosynthetic Analysis: Proposing novel and efficient synthetic routes.

Virtual Screening: Predicting the biological activity of derivatives against a wide range of targets.

ADMET Prediction: Estimating the pharmacokinetic and toxicological properties of new compounds.

De Novo Design: Generating novel molecular structures based on the this compound scaffold with optimized properties.

Sustainable and Scalable Industrial Synthesis of Advanced Derivatives

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing processes that are environmentally friendly and economically viable. worldwidejournals.commdpi.comchemijournal.comosaka-u.ac.jp For the industrial production of advanced derivatives of this compound, the development of sustainable and scalable synthetic methods is crucial.

Future research in this area will likely focus on several key aspects:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Processes: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity. worldwidejournals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on fossil fuels.

The development of continuous flow manufacturing processes for the synthesis of derivatives of this compound also holds significant promise for industrial-scale production. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization.

The following table highlights key considerations for the sustainable and scalable synthesis of advanced derivatives.

| Green Chemistry Principle | Application in Synthesis of Derivatives | Potential Benefits |

| Waste Prevention | High-yield reactions, catalytic processes | Reduced environmental impact, lower disposal costs |

| Atom Economy | Addition and cycloaddition reactions | Maximized resource utilization |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents | Improved worker safety, reduced environmental pollution |

| Designing Safer Chemicals | Derivatives with reduced toxicity and enhanced biodegradability | Safer products for consumers and the environment |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Reduced VOC emissions, lower risk of accidents |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Lower energy consumption, reduced carbon footprint |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced dependence on fossil fuels |

| Reduce Derivatives | One-pot reactions, avoiding protecting groups | Fewer synthetic steps, less waste |

| Catalysis | Use of highly selective and recyclable catalysts | Increased efficiency, reduced waste |

| Design for Degradation | Building in features for biodegradability | Reduced persistence in the environment |

| Real-time analysis for Pollution Prevention | In-line process monitoring and control | Minimized byproduct formation, improved process safety |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous materials and reaction conditions | Reduced risk of explosions, fires, and chemical releases |

By embracing these prospective research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in synthesis, medicine, and sustainable chemical manufacturing.

常见问题

Q. What are the standard synthetic routes for 2,6-Difluoro-3-methoxybenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis typically involves selective fluorination and methoxylation of benzaldehyde derivatives. Key steps include:

- Friedel-Crafts alkylation to introduce methoxy groups at specific positions.

- Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Oxidation of methyl groups to aldehydes using CrO3 or KMnO4 in acidic media (e.g., H2SO4/H2O) .

Q. Critical Factors :

- Temperature control (0–5°C for fluorination to avoid side reactions).

- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Methoxylation | NaOCH3, DMF, 80°C, 12h | 60–75% | >90% |

| Fluorination | Selectfluor®, CH3CN, RT, 6h | 45–60% | 85–92% |

| Oxidation | CrO3/H2SO4, 40°C, 3h | 70–80% | >95% |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Aldehyde proton at δ 10.1–10.3 ppm (singlet); fluorine-induced splitting in aromatic protons .

- <sup>19</sup>F NMR: Distinct peaks for ortho-fluorines (δ -110 to -115 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 173.1 .

- X-ray Crystallography : Resolves steric effects of fluorine and methoxy groups (e.g., dihedral angles >30°) .

Q. Common Pitfalls :

- Overlapping signals in <sup>13</sup>C NMR due to fluorine coupling; use DEPT-135 for clarity.

- Moisture sensitivity during FT-IR analysis (aldehyde C=O stretch at ~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer : The electron-withdrawing fluorine and methoxy groups direct electrophiles to specific positions:

- Meta-Directing Effects : Fluorine deactivates the ring, favoring substitution at the para position to methoxy .

- Computational Guidance : DFT calculations (e.g., Gaussian) predict charge distribution (Mulliken charges) to identify reactive sites .

Case Study : Nitration with HNO3/H2SO4 yields 4-nitro derivatives (85% regioselectivity) due to steric hindrance at ortho positions .

Q. What strategies optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer :

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for aryl boronic acids with electron-deficient groups .

- Solvent Optimization : Use toluene/EtOH (3:1) with K2CO3 to stabilize intermediates .

- Temperature : 80–100°C for 12–24h achieves >70% conversion (monitored via TLC).

Data Contradiction : Some studies report lower yields with bulky ligands (e.g., XPhos), likely due to steric clashes with fluorine .

Q. How do solvent polarity and proticity affect the stability of this compound in long-term storage?

Methodological Answer :

- Stability Tests :

- Polar Aprotic Solvents (DMF, DMSO) : Degradation <5% after 6 months at -20°C.

- Protic Solvents (MeOH, H2O) : Hydrolysis of aldehyde to carboxylic acid (>20% degradation in 3 months) .

- Preservation : Store under argon in amber vials with molecular sieves (3Å) to absorb moisture .

Q. What computational models predict the biological activity of derivatives synthesized from this compound?

Methodological Answer :

- QSAR Studies : Correlate logP (calculated via ChemDraw) with membrane permeability for antimicrobial analogs .

- Docking Simulations (AutoDock Vina) : Identify binding affinity to target enzymes (e.g., CYP450) using PubChem 3D conformers .

Validation : In vitro assays (e.g., MIC for antifungals) confirm computational predictions within ±15% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。